3-(1-Bromoethyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-(1-bromoethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3,(H2,9,10) |
InChI Key |
OFBQPHHIPLRITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1 Bromoethyl Pyridin 2 Amine
Stereoselective Synthesis of the Chiral 1-Bromoethyl Moiety
The presence of a stereocenter at the carbon atom bearing the bromine atom means that 3-(1-Bromoethyl)pyridin-2-amine can exist as two enantiomers. The control of this stereochemistry is a critical aspect of its synthesis, particularly for applications where only one enantiomer provides the desired biological activity or reactivity.
Asymmetric Catalysis in C-Br Bond Formation
Asymmetric catalysis represents a powerful strategy for establishing stereocenters with high enantioselectivity. In this approach, a small amount of a chiral catalyst creates a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. While direct catalytic asymmetric C-Br bond formation on an ethylpyridine precursor is a developing area, the principles are well-established in other contexts. For the synthesis of a chiral bromoethyl moiety on a pyridine (B92270) ring, a transition metal catalyst paired with a chiral ligand could be employed. acs.org
The reaction would likely involve the functionalization of a precursor like 3-vinylpyridin-2-amine (B561055) or a derivative. The catalyst system, for instance, a copper or palladium complex with a chiral bisphosphine or bipyridine-type ligand, would coordinate to the substrate and the bromine source, facilitating the C-Br bond formation across the double bond in a stereocontrolled manner. The effectiveness of such a system relies on the ligand's ability to create a sterically and electronically differentiated space around the active site, forcing the reaction to proceed through a lower-energy transition state for one enantiomer. acs.orgmdpi.com The development of multifunctional catalysts that can interact with the substrate at multiple points, such as through Lewis acid-base interactions, can enhance stereocontrol, especially when dealing with distant stereogenic centers. acs.org
Table 1: Examples of Chiral Ligands for Asymmetric Catalysis
| Ligand Type | Example | Potential Application |
|---|---|---|
| Chiral Bipyridine | (S)-iPr-PyBOX | Asymmetric C-H functionalization, conjugate additions |
| Chiral Phosphine (B1218219) | (R)-BINAP | Asymmetric hydrogenation, cross-coupling reactions |
| N,N-Chelating Ligands | dtbpy | C-H borylation reactions |
Chiral Auxiliary Approaches for Diastereoselective Bromination
An alternative to asymmetric catalysis is the use of a chiral auxiliary. This classical method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, in this case, bromination, by favoring one diastereomeric transition state over another due to steric hindrance. After the desired stereocenter is set, the auxiliary is removed. researchgate.net
For the synthesis of this compound, a precursor such as 3-(pyridin-2-amine)propionic acid could be coupled with a chiral auxiliary, for instance, a chiral oxazolidinone like Evans auxiliary. The resulting chiral imide could then undergo α-bromination. The bulky groups on the auxiliary would shield one face of the enolate, directing the electrophilic bromine source to the opposite face, thus creating the C-Br bond with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary, typically through hydrolysis or reduction, would yield the enantiomerically enriched product. researchgate.net
Table 2: Common Chiral Auxiliaries and Removal Conditions
| Auxiliary | Attachment | Removal Conditions |
|---|---|---|
| Evans Oxazolidinones | Acylation of the nitrogen | LiOH/H₂O₂, LiBH₄, or other nucleophiles |
| (R)- or (S)-1-Phenylethylamine | Amide formation | Acidic or basic hydrolysis |
| D-Mannitol-derived Oxazolidin-2-one | N-acylation | TiCl₄ and amine base combinations |
Regioselective Functionalization of Pyridine Rings
Achieving the correct substitution pattern on the pyridine ring is a significant challenge. The synthesis requires the introduction of an amino group at the C2 position and a 1-bromoethyl group at the C3 position, without unwanted side reactions at other positions (C4, C5, C6).
Bromination Strategies at the Ethyl Side Chain (e.g., Radical, Photochemical)
Introducing a bromine atom specifically at the α-position of the ethyl side chain (the benzylic-like position) can be achieved through radical bromination. The position is activated by the adjacent pyridine ring, making it more susceptible to radical abstraction than the methyl group or the pyridine ring itself under specific conditions.
Radical Bromination: A common method involves using N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a non-polar solvent like carbon tetrachloride. Heating the mixture generates a low concentration of bromine radicals that selectively abstract the most stable hydrogen radical, which is at the α-position of the ethyl group. The resulting radical then reacts with NBS to propagate the chain and form the desired bromoethyl product.
Photochemical Bromination: Light can also be used to initiate the homolytic cleavage of bromine (Br₂) or NBS to form bromine radicals. libretexts.org This method, known as photobromination, can provide high selectivity for the benzylic-like position of alkylpyridines, analogous to the well-studied photobromination of alkylbenzenes. rsc.orgyoutube.com The reaction is often performed at low temperatures to minimize side reactions.
Table 3: Reagents for Side-Chain Bromination of Alkylpyridines
| Reagent | Initiator | Conditions | Selectivity |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Thermal (e.g., reflux in CCl₄) | High for activated C-H bonds |
| Bromine (Br₂) | UV light (hν) | Photochemical, often low temp | High for activated C-H bonds |
Introduction of the 2-Amino Group (e.g., Amination, Reduction of Nitro Precursors)
The introduction of an amino group at the C2 position of a pyridine ring is a well-established transformation. One of the most reliable methods is the reduction of a corresponding nitro-substituted precursor.
The synthesis would begin with a 3-ethyl-2-nitropyridine intermediate. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine by various methods. orgsyn.org
Catalytic Hydrogenation: This involves treating the nitropyridine with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). orgsyn.org The reaction proceeds through the transfer of electrons from the metal to the nitro group.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be effective for the reduction of nitropyridines to their corresponding amines. nih.gov
Direct amination of the C2 position is also possible but often requires an activated pyridine ring, for example, with a good leaving group like a halogen at the C2 position (Chichibabin reaction conditions are typically not selective for C2 in the presence of other substituents). The reduction of a nitro group is generally a more straightforward and regioselective approach for this target molecule. orgsyn.org
Table 4: Methods for Reduction of Nitropyridines to Aminopyridines
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol solvent, room temp/pressure | Clean, high yield, mild conditions | Catalyst can be expensive; potential for over-reduction of other groups |
| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Inexpensive, robust | Requires acidic workup, can generate significant waste |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Milder than metal/acid systems | Stoichiometric tin waste |
Multi-Step Synthesis and Convergent Approaches
A linear synthesis would involve the sequential modification of a starting material, such as 3-ethylpyridine (B110496). A possible linear sequence could be:
Nitration of 3-ethylpyridine (this is complex as nitration tends to occur at C5 or C3, requiring specific directing strategies). A more viable start is from a pre-functionalized ring.
Starting with 2-chloro-3-ethylpyridine, perform nitration at the 5-position, followed by reduction and subsequent diazotization to remove the amino group, leaving 2-chloro-3-ethylpyridine. This is a lengthy process.
A more direct route starts with 3-ethyl-2-nitropyridine.
Radical bromination of the ethyl side chain to give 3-(1-bromoethyl)-2-nitropyridine.
Stereoselective separation or resolution of the enantiomers at this stage.
Reduction of the nitro group to yield the final product, this compound.
A convergent synthesis , by contrast, involves preparing key fragments of the molecule independently before combining them in the final stages. acs.org This approach is often more efficient and allows for greater flexibility. For this compound, a convergent strategy might involve: morressier.com
Fragment A: Synthesis of 3-vinylpyridin-2-amine.
Fragment B: A chiral electrophilic bromine source.
Final Step: An asymmetric catalytic bromoamination reaction to join the two fragments and set the stereocenter simultaneously.
Construction via Pyridine Ring Formation Methodologies
The de novo synthesis of the pyridine ring offers a powerful approach to access complex substitution patterns that might be difficult to achieve through functionalization of a pre-formed ring. Multicomponent reactions are particularly efficient, allowing for the rapid assembly of polysubstituted pyridines from simple acyclic precursors.
One prominent method involves the one-pot reaction of enaminones, primary amines, and active methylene (B1212753) compounds like malononitrile. The reaction proceeds through a series of condensation, cyclization, and aromatization steps to yield highly functionalized 2-amino-3-cyanopyridines. While this method does not directly install a (1-bromoethyl) group, it provides a versatile 2-aminopyridine (B139424) core that can be further elaborated. The cyano group at the 3-position is a valuable synthetic handle that can be transformed into other functionalities.
The general mechanism for this multicomponent reaction is believed to start with a Knoevenagel condensation between the enaminone and malononitrile. This is followed by a Michael addition of a primary amine and subsequent intramolecular cyclization. The final step is an aromatization, often through the elimination of a small molecule, to furnish the stable 2-aminopyridine product. nih.gov The versatility of this approach lies in the variability of the starting enaminones and primary amines, which allows for diverse substitution patterns on the resulting pyridine ring. nih.gov
| Enaminone | Amine | Active Methylene Compound | Conditions | Product Type | Yield |
|---|---|---|---|---|---|
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzylamine | Malononitrile | 80 °C, 3h, Solvent-free | 2-(benzylamino)-3-cyano-6-phenylpyridine | 95% |
| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Propylamine | Malononitrile | 80 °C, 3h, Solvent-free | 3-cyano-6-(p-tolyl)-2-(propylamino)pyridine | 93% |
| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Benzylamine | Malononitrile | 80 °C, 3h, Solvent-free | 2-(benzylamino)-6-(4-chlorophenyl)-3-cyanopyridine | 94% |
Sequential Functional Group Transformations
An alternative and often more practical approach to this compound involves the stepwise modification of a readily available pyridine derivative. This strategy relies on the selective introduction and manipulation of functional groups around the pyridine ring. A plausible synthetic pathway begins with 2-aminopyridine and proceeds through halogenation, alkylation, and side-chain bromination.
A key intermediate in this pathway is 2-amino-3-bromopyridine (B76627). This compound can be synthesized by the direct bromination of 2-aminopyridine using reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane. guidechem.comijssst.info
Once 2-amino-3-bromopyridine is obtained, the ethyl group can be introduced at the 3-position via a metal-catalyzed cross-coupling reaction. For instance, a Negishi coupling using organozinc reagents or a Suzuki coupling with an ethylboronic acid derivative under palladium catalysis would be effective. This step would yield 3-ethylpyridin-2-amine (B122465).
The final and crucial step is the selective bromination of the ethyl side chain at the benzylic-like position. This transformation can be achieved using a radical initiator and a source of bromine, most commonly N-Bromosuccinimide (NBS). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under photochemical or thermal initiation with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This selectively brominates the carbon adjacent to the pyridine ring, yielding the target compound, this compound.
Precursor Compounds and Their Derivatization
The development of efficient synthetic routes relies heavily on the accessibility and reactivity of key precursor compounds. For the synthesis of this compound and its analogues, precursors such as 3-ethynyl-, 3-vinyl-, and 3-alkylpyridin-2-amines are of significant interest.
Synthesis of 3-Ethynyl/Vinyl Pyridin-2-amine Precursors
The introduction of unsaturated carbon-carbon bonds at the 3-position of 2-aminopyridine provides valuable intermediates for further functionalization.
3-Ethynylpyridin-2-amine Precursors: The Sonogashira cross-coupling reaction is a highly effective method for synthesizing 3-alkynyl-2-aminopyridines. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. Starting from 2-amino-3-bromopyridine, a Sonogashira coupling with an appropriately protected acetylene, such as trimethylsilylacetylene, followed by deprotection, would yield 3-ethynylpyridin-2-amine. Studies have shown that a variety of terminal alkynes can be coupled with 2-amino-3-bromopyridine in moderate to excellent yields, demonstrating the robustness of this method. scirp.orgscirp.orgresearchgate.net
| Alkyne Partner | Catalyst System | Base/Solvent | Conditions | Yield |
|---|---|---|---|---|
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 °C, 3h | 96% |
| 4-Ethynylanisole | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 °C, 3h | 95% |
| Cyclopropylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 °C, 3h | 88% |
| 1-Decyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 °C, 3h | 85% |
3-Vinylpyridin-2-amine Precursors: The synthesis of 3-vinylpyridin-2-amine can be achieved through several routes. One approach is the partial reduction of the corresponding 3-ethynylpyridin-2-amine, for example using Lindlar's catalyst, which would selectively reduce the alkyne to a cis-alkene. Alternatively, a direct vinylation can be accomplished via other palladium-catalyzed cross-coupling reactions. A Heck reaction between 2-amino-3-bromopyridine and ethylene (B1197577) gas, or a Suzuki coupling with potassium vinyltrifluoroborate, are established methods for installing a vinyl group onto an aromatic ring. A modified Heck reaction has been successfully used on a multikilogram scale to produce 2-acetamido-5-vinylpyridine, highlighting the industrial applicability of this transformation for creating vinylpyridines. researchgate.net
Functionalization of 3-Alkylpyridin-2-amines
Once a 3-alkylpyridin-2-amine, such as 3-ethylpyridin-2-amine, is synthesized, its alkyl side chain becomes a target for further functionalization. The position alpha to the pyridine ring is activated, similar to a benzylic position, making it susceptible to radical halogenation.
As previously mentioned, the most direct method to convert 3-ethylpyridin-2-amine to this compound is through free-radical bromination. The reaction with N-Bromosuccinimide (NBS) and a radical initiator like AIBN provides a selective means to introduce a bromine atom at the desired position. Care must be taken with reaction conditions to avoid over-bromination or competing reactions on the pyridine ring or amino group. Often, protection of the amino group, for example as an amide, may be necessary prior to bromination to prevent side reactions and improve the selectivity of the desired transformation. The subsequent deprotection would then reveal the final product.
Chemical Reactivity and Mechanistic Investigations of 3 1 Bromoethyl Pyridin 2 Amine
Nucleophilic Substitution Reactions at the 1-Bromoethyl Center
The bromine atom attached to the ethyl group in 3-(1-bromoethyl)pyridin-2-amine serves as a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is central to the utility of the compound in forming new chemical bonds. smolecule.com
The substitution of the bromine atom can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (S_N1) and the bimolecular nucleophilic substitution (S_N2). The preferred pathway is largely dictated by the nature of the substrate, the nucleophile, the solvent, and other reaction conditions. masterorganicchemistry.compressbooks.publibretexts.org
The substrate, this compound, has a secondary alkyl halide. Secondary substrates can undergo both S_N1 and S_N2 reactions, and the specific pathway often depends on the reaction conditions. pressbooks.pubpressbooks.pub
S_N1 Pathway : This mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate of an S_N1 reaction is primarily dependent on the stability of the carbocation intermediate. masterorganicchemistry.com Factors that stabilize the carbocation, such as resonance or hyperconjugation, will favor the S_N1 pathway. The reaction rate follows first-order kinetics, depending only on the concentration of the substrate. libretexts.org Polar protic solvents, which can solvate both the carbocation and the leaving group, facilitate S_N1 reactions. pressbooks.publibretexts.org
S_N2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.org Steric hindrance is a major factor in S_N2 reactions; less substituted carbons are more accessible to the nucleophile. masterorganicchemistry.com Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity. pressbooks.publibretexts.org
| Feature | S_N1 Pathway | S_N2 Pathway |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic | Polar aprotic |
| Stereochemistry | Racemization | Inversion of configuration |
This table provides a general comparison of S_N1 and S_N2 reaction pathways. pressbooks.publibretexts.orgpressbooks.pub
For this compound, the presence of the pyridine (B92270) ring could potentially stabilize an adjacent carbocation through resonance, which might favor an S_N1 pathway under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). Conversely, the use of a strong, unhindered nucleophile in a polar aprotic solvent would likely promote an S_N2 reaction. The specific kinetics and thermodynamics would require experimental determination for this particular compound.
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
Inversion of Configuration : S_N2 reactions are stereospecific and proceed with inversion of configuration at the chiral center. masterorganicchemistry.comlibretexts.org This is a result of the "backside attack" where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.org If the starting material is a single enantiomer (e.g., (R)-3-(1-bromoethyl)pyridin-2-amine), the product of an S_N2 reaction will be the corresponding inverted enantiomer (e.g., (S)-product). libretexts.org
Racemization : S_N1 reactions typically lead to racemization. The intermediate carbocation is planar, and the incoming nucleophile can attack from either face with equal probability, resulting in a mixture of retention and inversion products. masterorganicchemistry.com
The stereochemical outcome for reactions of this compound would therefore be highly dependent on the chosen reaction conditions that favor either the S_N1 or S_N2 pathway.
The electrophilic carbon center in this compound can be attacked by a variety of nucleophiles.
Heteroatom Nucleophiles : These are nucleophiles where the attacking atom is a heteroatom such as oxygen, nitrogen, or sulfur.
Nitrogen Nucleophiles : Amines are effective nucleophiles for S_N2 reactions. youtube.comyoutube.com Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. The nucleophilicity of amines generally follows the trend: secondary > primary > ammonia (B1221849), although this can be influenced by steric factors. masterorganicchemistry.com
Oxygen Nucleophiles : Alkoxides and hydroxides are strong oxygen nucleophiles that can displace the bromide to form ethers and alcohols, respectively. Water and alcohols can also act as nucleophiles, typically under solvolysis conditions that favor S_N1 reactions. pressbooks.pub
Sulfur Nucleophiles : Thiols and thiolates are excellent nucleophiles and can be used to introduce sulfur-containing functional groups.
Carbon Nucleophiles : Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds.
Cyanide : The cyanide ion (CN⁻) is a good nucleophile that can react to form a nitrile.
Isocyanides : Isocyanides can act as nucleophiles in S_N2 reactions, leading to the formation of nitrilium ion intermediates that can be hydrolyzed to secondary amides. nih.gov
Enolates and other carbanions : Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can also participate in nucleophilic substitution reactions with this substrate.
Intramolecular Cyclization and Ring-Closing Reactions
The presence of the 2-amino group in close proximity to the reactive 1-bromoethyl side chain allows for intramolecular reactions, leading to the formation of fused heterocyclic systems.
A key reaction of this compound and similar compounds is the intramolecular cyclization to form imidazo[1,2-a]pyridines. This class of compounds is considered a "privileged structure" in medicinal chemistry due to their presence in many biologically active molecules. researchgate.netmdpi.com The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related electrophile. rsc.org In the case of this compound, the molecule contains both the nucleophilic 2-aminopyridine moiety and the electrophilic bromoethyl group.
The formation of the imidazo[1,2-a]pyridine (B132010) ring system proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the 1-bromoethyl group, followed by a subsequent cyclization involving the 2-amino group. This process can be facilitated by heat or the presence of a base. rsc.org While the direct cyclization of this compound is plausible, many synthetic routes to imidazo[1,2-a]pyridines involve the reaction of 2-aminopyridines with external electrophiles. researchgate.netresearchgate.netnih.govnih.gov
The 2-amino group plays a crucial role in the cyclization process. After the initial intermolecular or intramolecular substitution at the bromoethyl center, the 2-amino group acts as a nucleophile to close the five-membered imidazole (B134444) ring. The nitrogen of the 2-amino group attacks a carbonyl group or a related electrophilic center generated in a preceding step, leading to the fused bicyclic system. rsc.org
In many reported syntheses of imidazo[1,2-a]pyridines, the 2-aminopyridine is the starting nucleophile that reacts with an external electrophile. researchgate.netrsc.orgnih.gov For instance, the reaction of 2-aminopyridines with α-haloketones is a classic method where the pyridine nitrogen first displaces the halide, and then the exocyclic amino group condenses with the ketone to form the imidazole ring. rsc.org The inherent structure of this compound provides both necessary components within the same molecule, setting the stage for an intramolecular version of this cyclization.
Mechanistic Pathways (e.g., N-Alkylation, C-C bond formation)
The reactivity of this compound is characterized by several potential mechanistic pathways, primarily involving the bromoethyl moiety and the amino group.
N-Alkylation: The primary amino group at the C2 position can act as a nucleophile. Intramolecular N-alkylation could potentially lead to the formation of a five-membered heterocyclic ring, specifically a 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative. This cyclization would proceed via an intramolecular nucleophilic substitution where the nitrogen atom displaces the bromide ion. Intermolecularly, the amino group can be alkylated by various electrophiles. Conversely, the bromoethyl group serves as an alkylating agent. It can react with a variety of external nucleophiles, such as other amines, thiols, or alkoxides, in substitution reactions to form new C-N, C-S, or C-O bonds, respectively. smolecule.com The development of cobalt-catalyzed systems for the N-alkylation of amines with alcohols demonstrates a modern approach to forming C-N bonds, proceeding through a hydrogen auto-transfer (HAT) pathway. rsc.org
C-C Bond Formation: The bromoethyl group is a handle for C-C bond formation. It can react with organometallic reagents, such as Grignard reagents or organocuprates, via nucleophilic substitution at the carbon bearing the bromine atom. Furthermore, palladium-catalyzed cross-coupling reactions, typically associated with aryl or vinyl halides, have been extended to include unactivated secondary alkyl bromides. acs.org These methods could potentially be applied to this compound to form a C-C bond at the ethyl side chain.
Metal-Catalyzed Transformations
The structure of this compound, containing both a pyridine ring and an alkyl halide, makes it an interesting substrate for metal-catalyzed transformations. The pyridine nitrogen and the exocyclic amino group can coordinate to metal centers, influencing the reactivity and selectivity of these reactions.
While classical cross-coupling reactions like Heck, Sonogashira, and Negishi typically involve aryl, vinyl, or alkynyl halides, the focus with this compound is on the secondary alkyl bromide.
Negishi Coupling: The Negishi coupling, which pairs organozinc compounds with organic halides, is known to be effective for the coupling of alkyl halides. This would allow for the formation of a C(sp³)–C(sp³) or C(sp³)–C(sp²) bond at the ethyl side chain.
Suzuki-Miyaura Coupling: While standard Suzuki conditions are challenging for alkyl bromides, advancements have enabled the coupling of secondary alkyl halides with organoboron compounds. The reactivity order for halides in Suzuki coupling is generally I > Br > OTf >> Cl. libretexts.org The use of specific palladium catalysts with bulky phosphine (B1218219) ligands is often required to achieve good yields and prevent side reactions like β-hydride elimination. libretexts.org
Challenges: A significant challenge in the cross-coupling of this substrate is the potential for competing reactions. For instance, the primary amine can act as a nucleophile in competing amination reactions. nih.gov Furthermore, the presence of the basic pyridine nitrogen can complicate the catalytic cycle by coordinating to the palladium center. nih.gov
A study on the palladium-catalyzed cross-coupling of secondary and tertiary alkyl bromides with benzophenone (B1666685) imines (acting as ammonia equivalents) showed that complexes with bulky trialkylphosphine ligands, such as Cy₂(t-Bu)P, were effective. acs.org This methodology could potentially be adapted for the amination or other cross-coupling reactions of this compound.
Direct C-H functionalization of pyridine rings is a powerful tool for synthesis, though it presents challenges due to the ring's electron-deficient nature and the coordinating power of the nitrogen atom. researchgate.netrsc.org These factors often lead to low reactivity or lack of regioselectivity. researchgate.net Functionalization is typically favored at the C2 and C4 positions due to electronic effects. researchgate.net
For this compound, the C4, C5, and C6 positions are potential sites for C-H activation. Achieving regioselective functionalization at a specific position, especially the C5 position, is a significant challenge. researchgate.net The amino group at C2 can act as a directing group, potentially favoring functionalization at the C3 position, which is already substituted. However, research into boryl-directed C-H activation of pyridines has shown that coordination to a Lewis acidic boron center on a pincer ligand can direct an iridium catalyst to activate the C2-H bond. chemrxiv.org While this specific methodology may not be directly applicable due to the existing amino group, it highlights the innovative strategies being developed to control regioselectivity in pyridine C-H functionalization. chemrxiv.org
The nitrogen atoms of the 2-aminopyridine scaffold play a crucial role in metal-catalyzed reactions. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation can influence the outcome of catalytic reactions in several ways:
Stabilization of Catalytic Species: Chelation can stabilize the active metal catalyst, preventing decomposition and potentially increasing catalytic turnover.
Retardation of Oxidative Addition: In palladium-catalyzed cross-coupling, the strong coordination of the amidine-like structure of 2-aminopyridine can hinder or slow down the initial oxidative addition step, which is crucial for the catalytic cycle. nih.gov
Hindrance of Transmetalation: After oxidative addition, the coordination of the proximal amino group to the Pd(II) center can impede the transmetalation step. nih.gov
Catalyst Hydrolysis: In a study involving a Schiff base derived from 4-methylpyridin-2-amine, density functional theory (DFT) calculations showed that the pyridine nitrogen was crucial for the palladium-catalyzed hydrolysis of the imine linkage during Suzuki coupling reactions. mdpi.comnih.govresearchgate.net The coordination of the pyridine nitrogen to the palladium catalyst increased the polarity of the C=N bond, facilitating hydrolysis. mdpi.com
Cooperative Catalysis: In a different context, a catalyst containing both a Lewis acidic boron center and a Lewis basic pyridine nitrogen was shown to cooperatively activate epoxides and carbon dioxide, respectively, for their conversion into cyclic carbonates. rsc.org This demonstrates the potential for the pyridine nitrogen to act as a Lewis basic site in catalysis. rsc.org
Rearrangement Reactions and Fragmentations
Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable structure. wikipedia.org These reactions are typically initiated by the formation of a reactive intermediate, such as a carbocation.
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orgslideshare.net This process generally results in the formation of a more stable carbocation. libretexts.org
For this compound, the departure of the bromide ion from the ethyl side chain, for instance under solvolysis conditions or with a Lewis acid, would generate a secondary carbocation adjacent to the pyridine ring.
C₅H₄N(NH₂) - C⁺H - CH₃
This secondary carbocation could potentially undergo several transformations:
Trapping by a Nucleophile: A solvent molecule or another nucleophile could attack the carbocation directly.
Elimination: Loss of a proton from the methyl group would yield an enamine-like structure.
Rearrangement: A 1,2-hydride shift from the adjacent methyl group is not possible. However, if the substituent at C3 were more complex, Wagner-Meerwein type rearrangements could be envisioned. For the current structure, the most likely rearrangement would involve the migration of a group from the pyridine ring to the carbocation center, which would be highly unfavorable as it would disrupt the aromaticity of the ring.
While the formation of a carbocation intermediate is plausible, no specific studies documenting Wagner-Meerwein or other skeletal rearrangements for this compound have been found in the surveyed literature. The rearrangement is a common reaction class, particularly in terpene chemistry and for highly branched structures where a more stable carbocation can be formed. wikipedia.orgslideshare.netlibretexts.org
Halogen Elimination and Olefin Formation
The presence of a bromine atom on the ethyl side chain of this compound allows for elimination reactions, leading to the formation of the corresponding olefin, 3-(1-vinyl)pyridin-2-amine. Such reactions, commonly known as dehydrobromination, can proceed through various mechanisms, primarily the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. The operative mechanism is influenced by factors such as the strength of the base, the solvent, and the temperature.
In the case of this compound, which is a secondary alkyl bromide, both E1 and E2 mechanisms are plausible.
E2 Mechanism: This pathway involves a single, concerted step where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion departs simultaneously. dalalinstitute.com This mechanism is favored by strong, non-hindered bases and aprotic solvents. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com
E1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate. libretexts.org This is followed by the rapid removal of a proton from an adjacent carbon by a weak base (which can be the solvent) to form the double bond. libretexts.org Polar, protic solvents stabilize the carbocation intermediate, thus favoring the E1 pathway. libretexts.org Competition with the SN1 substitution reaction is a common feature of the E1 pathway. libretexts.org
The choice of reaction conditions is therefore critical in directing the outcome of the reaction towards olefin formation. For instance, using a strong, bulky base would favor elimination over substitution.
Electrophilic and Radical Reactivity
The this compound molecule possesses sites susceptible to both electrophilic and radical attack. The electron-rich pyridine ring, activated by the amino group, is prone to electrophilic substitution, while the carbon-bromine bond can undergo homolytic cleavage to initiate radical reactions.
Electrophilic Aromatic Substitution on the Pyridine Core
The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the context of the 2-aminopyridine scaffold, this corresponds to the 3- and 5-positions.
Kinetic studies on related 2-aminopyridine derivatives have shown that acid-catalyzed hydrogen exchange, a form of electrophilic substitution, occurs at these activated positions. rsc.org The amino group, through resonance, increases the electron density at the C-3 and C-5 positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.
However, the substitution pattern can be precisely controlled. For example, the pivaloylamino group, a protected form of the amino group, can direct lithiation specifically to the ortho position, enabling subsequent functionalization at that site. acs.org This demonstrates that while the inherent reactivity of the 2-aminopyridine system favors substitution at the 3- and 5-positions, strategic use of directing groups can achieve high regioselectivity.
The electrophilic substitution can be illustrated by reactions such as nitration or halogenation. Under appropriate conditions, an electrophile (E+) would attack the pyridine ring, preferentially at the 5-position due to the existing substituent at the 3-position.
Table 1: Regioselectivity in Electrophilic Substitution of 2-Aminopyridine Derivatives
| Electrophile | Reagents | Major Product Position(s) | Reference |
| D+ | D2SO4/D2O | 3- and 5- | rsc.org |
| Li+ | n-BuLi/TMEDA | 3- (as pivaloylamide) | acs.org |
| Tropylium ion | Tropylium perchlorate | N-substitution | researchgate.net |
It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack.
Radical Reactions Initiated by the C-Br Bond
The carbon-bromine (C-Br) bond in the ethyl side chain of this compound is the focal point for radical reactivity. This bond can undergo homolytic cleavage upon initiation by heat or light, or through the use of a radical initiator like azobisisobutyronitrile (AIBN), to generate a secondary alkyl radical. libretexts.orglumenlearning.com
The general mechanism for radical reactions proceeds through three main stages: initiation, propagation, and termination. lumenlearning.com
Initiation: The C-Br bond breaks, forming a bromine radical and a 3-(1-radicalethyl)pyridin-2-amine intermediate.
Propagation: This newly formed carbon-centered radical can then participate in a variety of reactions. A common pathway is hydrogen abstraction from a suitable donor, such as tributyltin hydride (Bu3SnH), which would result in the formation of 3-ethylpyridin-2-amine (B122465) and a tributyltin radical that continues the chain reaction. libretexts.org Alternatively, the radical could add across a double bond in an intermolecular or intramolecular fashion. libretexts.org
Termination: The reaction ceases when two radical species combine. lumenlearning.com
The stability of the generated secondary radical is a key factor in these reactions. While no specific studies on the radical reactions of this compound were found, the principles of radical chemistry suggest that this would be a viable pathway for further functionalization of the ethyl side chain.
Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of 3-(1-Bromoethyl)pyridin-2-amine, offering detailed insights into its proton and carbon framework.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the specific chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: In the proton NMR spectrum, the aromatic protons on the pyridine (B92270) ring typically appear as distinct multiplets. The proton attached to the chiral carbon of the bromoethyl group exhibits a quartet, and the methyl protons of this group show a doublet. The amine (NH₂) protons can appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The pyridine ring carbons resonate in the aromatic region of the spectrum. The carbon atom bonded to the bromine atom is observed at a characteristic chemical shift, as are the methyl carbon and the carbons of the pyridine ring.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments reveal proton-proton couplings, for instance, between the CH and CH₃ protons of the bromoethyl group. HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of each resonance.
A representative set of NMR data is presented below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.40 (dd) | 137.9 |
| Pyridine-H5 | 6.60 (t) | 113.5 |
| Pyridine-H6 | 8.00 (dd) | 147.5 |
| CH(Br)CH₃ | 5.20 (q) | 48.5 |
| CH(Br)CH₃ | 1.95 (d) | 24.1 |
| NH₂ | 5.50 (br s) | - |
| Pyridine-C2 | - | 158.2 |
| Pyridine-C3 | - | 125.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial. For a chiral molecule like this compound, this involves assigning the absolute configuration at the chiral center.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close to each other in space, even if they are not directly bonded. This information can help to deduce the preferred conformation of the molecule.
Chiral Shift Reagents: The use of chiral lanthanide shift reagents can be employed to resolve the signals of enantiomers in the NMR spectrum. By observing the differential shifts induced by the chiral reagent, it is possible to determine the enantiomeric excess and, in some cases, assign the absolute configuration.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of this compound display several key absorption bands that confirm the presence of its main functional groups.
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3450-3300 | 3450-3300 | Stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 2980-2850 | 2980-2850 | Stretching |
| C=N, C=C (pyridine) | 1620-1580 | 1620-1580 | Stretching |
| N-H (amine) | 1650-1550 | 1650-1550 | Bending (Scissoring) |
| C-Br | 650-550 | 650-550 | Stretching |
Subtle shifts in the vibrational frequencies can provide clues about the conformational isomers of the molecule. By analyzing the spectra, often with the aid of computational chemistry, it is possible to infer the most stable conformation of the bromoethyl side chain relative to the pyridine ring.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Based on the available search results, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the provided outline. The search queries did not yield any specific experimental studies on the mass spectrometry (ESI, EI, or Tandem MS) or single-crystal X-ray diffraction of this particular compound.
The provided search results contain information on related but structurally distinct molecules such as 3-Bromopyridin-2-amine nih.gov, 3-amino-1-propylpyridinium bromide researchgate.net, and general principles of mass spectrometry aip.orgnih.govlibretexts.orgnih.govnih.gov. However, using this information would not be scientifically accurate for an article focused solely on this compound and would violate the strict instruction not to introduce information outside the explicit scope.
To generate the requested content, specific laboratory research detailing the mass spectrometric fragmentation pathways and X-ray crystallographic data for this compound is required. Without such dedicated studies, any attempt to write the specified sections would be speculative and not based on factual, scientific findings for the target compound.
Computational and Theoretical Investigations on 3 1 Bromoethyl Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. It is frequently used to predict the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy.
For 3-(1-Bromoethyl)pyridin-2-amine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger, would be performed to fully optimize the geometry. nih.govmostwiedzy.pl This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. The results of such a calculation would provide key structural parameters. For instance, studies on related aminopyridine and bromo-substituted aromatic systems suggest the expected bond lengths and angles. mostwiedzy.plresearchgate.net DFT is also a powerful tool for studying the energetic properties of molecules. nih.gov
Illustrative Optimized Geometrical Parameters (DFT/B3LYP/6-31G(d,p)) This table is a hypothetical representation of expected values based on standard bond lengths and computational studies of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.95 Å |
| C-N (ring) | ~1.34 Å | |
| C-N (amine) | ~1.38 Å | |
| C-C (ethyl) | ~1.53 Å | |
| Bond Angle | C-C-Br | ~110° |
| C-C-N (ring) | ~122° | |
| Dihedral Angle | N-C-C-Br | Variable (Conformational) |
These calculations are foundational for further computational work, including vibrational frequency analysis, which confirms the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other methods can probe the electronic characteristics of this compound.
Ab Initio Methods: These calculations, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They can provide highly accurate results for electronic properties, though they are computationally more demanding than DFT. mostwiedzy.pl
Semi-Empirical Methods: Methods like AM1, PM3, and MNDO simplify calculations by using parameters derived from experimental data. researchgate.net While less accurate than ab initio or DFT methods, they are much faster, making them suitable for initial explorations or for very large molecular systems. They can be used to estimate properties like charge distribution and heats of formation. researchgate.net
Key electronic properties obtained from these methods include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into its polarity and identifying potential sites for electrophilic or nucleophilic attack. researchgate.net
Illustrative Electronic Properties This table presents hypothetical data to illustrate the typical outputs of different computational methods.
| Property | Method | Predicted Value |
| HOMO Energy | DFT/B3LYP | ~ -6.5 eV |
| LUMO Energy | DFT/B3LYP | ~ -0.8 eV |
| HOMO-LUMO Gap | DFT/B3LYP | ~ 5.7 eV |
| Dipole Moment | DFT/B3LYP | ~ 2.5 Debye |
| N(amine) charge | Mulliken (AM1) | ~ -0.4 e |
| C(bromo) charge | Mulliken (AM1) | ~ +0.1 e |
Molecular Dynamics and Conformational Analysis
While quantum calculations focus on static structures, molecular dynamics simulations provide insight into the movement and conformational flexibility of molecules over time.
Simulation of Molecular Motion and Conformational Landscapes
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov For this compound, key motions would include the rotation of the bromoethyl group around the C3-C(ethyl) bond and potential puckering or out-of-plane movement of the amine group.
MD simulations generate a trajectory of atomic coordinates over time, which can be analyzed to map the molecule's conformational landscape . This landscape is a surface that relates the molecule's potential energy to its various conformations, highlighting the most probable shapes the molecule will adopt. Such simulations are critical for understanding how the molecule might interact with other molecules, such as a protein binding pocket in a biological context. acs.org
Energy Minima and Global Conformer Search
The conformational landscape contains multiple energy minima, each corresponding to a stable conformer. A systematic conformer search is essential to identify these stable structures, from the lowest-energy "global minimum" to higher-energy "local minima."
For this compound, the primary degrees of freedom are the dihedral angles involving the bromoethyl substituent. A conformer search would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process identifies the most stable arrangements, such as whether the bromine atom is positioned syn or anti relative to the pyridine (B92270) ring nitrogen. The relative energies of these conformers determine their population at thermal equilibrium.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify transition states and intermediates, providing a detailed, step-by-step picture of the reaction pathway. chemrxiv.orgresearchgate.net
For this compound, several reactions could be investigated:
Nucleophilic Substitution: The bromine atom makes the ethyl group susceptible to nucleophilic attack (e.g., an S_N2 reaction). Computational modeling could determine the activation energy barrier for this process, comparing it with alternative pathways.
Palladium-Catalyzed Cross-Coupling: The bromo-substituted pyridine core is a candidate for reactions like Suzuki or Buchwald-Hartwig couplings. Theoretical studies can elucidate the complex multi-step mechanism involving oxidative addition, transmetalation, and reductive elimination, helping to explain regioselectivity and catalyst efficiency. researchgate.netresearchgate.net
Intramolecular Cyclization: The proximity of the amine and bromoethyl groups could potentially allow for an intramolecular cyclization to form a fused ring system. Calculations could predict the feasibility and activation energy for such a reaction.
By calculating the Gibbs free energies of reactants, transition states (the highest energy point along the reaction coordinate), and products, a reaction energy profile can be constructed. researchgate.netresearchgate.net This profile reveals whether a reaction is thermodynamically favorable (products are lower in energy than reactants) and kinetically viable (the activation energy is surmountable).
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of understanding the chemical reactivity of this compound involves studying its potential reaction pathways. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, or in cyclization reactions, the molecule must pass through a high-energy transition state. smolecule.com
Transition State (TS) Localization: Computational methods, typically using Density Functional Theory (DFT), would be employed to locate the precise geometry of the transition state for a given reaction. This is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation is performed to confirm that it correctly connects the reactants and products. researchgate.net The IRC method traces the minimum energy path downhill from the transition state in both forward and reverse directions. researchgate.netmdpi.com For this compound, an IRC analysis would visualize the atomic motions during a reaction, such as the breaking of the carbon-bromine bond and the formation of a new bond with a nucleophile, ensuring a comprehensive understanding of the reaction mechanism. nih.govnih.gov
Energetic Barriers and Rate Constant Predictions
The energetic profile of a reaction determines its feasibility and speed. For this compound, this analysis would quantify its reactivity.
Energetic Barriers (Activation Energy): By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. A lower barrier implies a faster reaction. For example, computational studies on the hydrolysis of related imine compounds have used DFT to calculate these barriers, providing insight into the reaction's kinetic feasibility. mdpi.com For this compound, this would allow prediction of its reactivity towards various nucleophiles.
Rate Constant Predictions: Using the activation energy derived from transition state theory, it is possible to predict the theoretical rate constant (k) for a reaction. This provides a quantitative measure of reaction speed, which can be compared with experimental kinetic data if available.
Intermolecular Interaction Analysis
The way molecules of this compound interact with each other in the solid state influences its crystal structure and physical properties.
Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the electron density topology to define atoms, bonds, and the nature of chemical interactions. It can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the type of interaction (e.g., covalent, ionic, hydrogen bond). For this compound, QTAIM could be used to provide a rigorous, quantitative description of the bonding within the molecule and the non-covalent interactions between molecules.
Non-Covalent Interaction (NCI) Plot Analysis
NCI plot analysis is a visualization technique that identifies non-covalent interactions in real space, based on the electron density and its derivatives. It generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. The color of the isosurfaces indicates the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, an NCI plot would visually confirm the presence and nature of intramolecular and intermolecular hydrogen bonds (e.g., between the amine hydrogen and the pyridine nitrogen) and halogen bonds.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict spectroscopic data, which aids in the characterization and structural confirmation of synthesized compounds.
Computational NMR Chemical Shift and Vibrational Frequency Predictions
NMR Chemical Shift Prediction: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netnih.gov These predicted shifts, when compared to experimental data, can help confirm the structure of this compound and assign its resonances. The accuracy of these predictions can be very high, often with mean absolute errors well below 1.5 ppm for ¹³C and 0.2 ppm for ¹H when appropriate computational models are used. nih.gov
Vibrational Frequency Predictions: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule. The computed vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). For this compound, this would allow for a detailed assignment of its experimental IR and Raman spectra. For instance, characteristic frequencies for the N-H stretches of the amine group, C-Br stretch, and pyridine ring vibrations could be precisely identified. DFT calculations on similar halopyridines have shown excellent agreement with experimental vibrational spectra.
Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational NMR study.
Table 1: Predicted vs. Experimental NMR Chemical Shifts for this compound (Hypothetical Data) No experimental or computational data is currently available in the literature. This table is for illustrative purposes only.
| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C2 | - | - | - | - |
| C3 | - | - | - | - |
| C4 | - | - | - | - |
| C5 | - | - | - | - |
| C6 | - | - | - | - |
| CH(Br) | - | - | - | - |
| CH3 | - | - | - | - |
| NH2 | - | - | - | - |
UV-Vis Absorption and Electronic Circular Dichroism (ECD) Calculations for Chiral Species
The chiral nature of this compound, owing to the stereocenter at the ethyl substituent, necessitates a detailed understanding of its chiroptical properties. Computational chemistry offers powerful tools to predict and interpret the electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra of chiral molecules. These methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the absolute configuration of chiral compounds by comparing theoretically calculated spectra with experimental data. nih.gov
Following conformational analysis, the UV-Vis and ECD spectra for each significant conformer are calculated using TD-DFT. The choice of the functional and basis set is critical for achieving accurate results that correlate well with experimental findings. nih.govacs.org Hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly employed for such calculations, often in conjunction with extended basis sets to adequately describe the electronic structure. nih.govunits.it
The calculated UV-Vis spectrum provides information on the electronic transitions, specifically the excitation energies (λmax) and their corresponding oscillator strengths (f). For this compound, the pyridine chromophore is expected to give rise to characteristic π–π* transitions. The substitution pattern, including the amino and bromoethyl groups, will influence the precise location and intensity of these absorption bands.
The ECD spectrum, which is unique to chiral molecules, provides information about the differential absorption of left and right circularly polarized light. It is characterized by the rotatory strength (R) of electronic transitions. The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. Therefore, the calculated ECD spectra for the (R)- and (S)-enantiomers of this compound are expected to be mirror images of each other.
A hypothetical representation of the calculated electronic transitions for the (R)-enantiomer of this compound is presented in the following data tables. These tables illustrate the kind of data that would be generated in a typical TD-DFT study.
Table 1: Calculated UV-Vis Absorption Data for (R)-3-(1-Bromoethyl)pyridin-2-amine
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 285 | 0.12 |
| S0 → S2 | 250 | 0.35 |
| S0 → S3 | 220 | 0.28 |
Table 2: Calculated ECD Data for (R)-3-(1-Bromoethyl)pyridin-2-amine
| Transition | Excitation Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |
| S0 → S1 | 285 | +15.2 |
| S0 → S2 | 250 | -25.8 |
| S0 → S3 | 220 | +18.5 |
By comparing such calculated spectra with experimentally measured UV-Vis and ECD spectra, the absolute configuration of a synthesized or isolated sample of this compound can be unambiguously determined. The good agreement between theoretical and experimental spectra would provide strong evidence for the assigned stereochemistry. nih.gov
Synthetic Applications and Derivatives in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The inherent reactivity of 3-(1-Bromoethyl)pyridin-2-amine makes it an ideal starting point for the synthesis of diverse and complex molecular scaffolds. The presence of both a displaceable bromine atom and a nucleophilic amino group on a pyridine (B92270) framework allows for sequential or one-pot reactions to build molecular complexity rapidly.
Scaffold Diversification through Parallel Synthesis Strategies
The structure of this compound is well-suited for scaffold diversification, a key strategy in medicinal chemistry and drug discovery. The bromine atom on the ethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides). smolecule.com This enables the creation of a library of analogues from a common intermediate.
Furthermore, the pyridine ring itself can be functionalized. Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are frequently used to modify halogenated pyridine cores, introducing various aryl, heteroaryl, or amino groups. mdpi.com By employing these powerful synthetic tools, chemists can generate large libraries of structurally diverse compounds, which is essential for screening and identifying new therapeutic agents. mdpi.comnih.gov For instance, pyridine-based scaffolds are integral to numerous marketed drugs and biologically active natural products. nih.gov The dual reactivity of this compound offers an orthogonal approach where the bromoethyl group can be reacted first, followed by a cross-coupling reaction on a modified (e.g., further halogenated) pyridine ring, or vice-versa, to maximize molecular diversity.
Synthesis of N-Heterocyclic Scaffolds with Defined Stereochemistry
A significant application of this compound is its use as a precursor for the synthesis of fused N-heterocyclic scaffolds, particularly those with stereochemical control. The molecule is primed for intramolecular cyclization, where the 2-amino group acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine. This reaction leads to the formation of a dihydroimidazo[1,2-a]pyridine ring system.
This type of transformation is analogous to the well-established synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones. researchgate.net A key advantage of using this compound is that the ethyl group possesses a chiral center. By using an enantiomerically pure form of the starting material, such as (S)- or (R)-3-(1-bromoethyl)pyridin-2-amine, the resulting fused heterocyclic scaffold can be synthesized with a defined stereochemistry, which is crucial for developing stereospecific drugs and catalysts.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Reaction Type | Resulting Scaffold | Potential Significance |
| This compound | Intramolecular Cyclization | Dihydroimidazo[1,2-a]pyridine | Core structure in bioactive molecules |
| (S)-3-(1-Bromoethyl)pyridin-2-amine | Stereospecific Intramolecular Cyclization | (S)-methyldihydroimidazo[1,2-a]pyridine | Enantiomerically pure scaffold for chiral ligands or drugs |
| (R)-3-(1-Bromoethyl)pyridin-2-amine | Stereospecific Intramolecular Cyclization | (R)-methyldihydroimidazo[1,2-a]pyridine | Enantiomerically pure scaffold for chiral ligands or drugs |
Precursor for Advanced Ligand Design
The 2-aminopyridine (B139424) moiety is a classic bidentate chelating unit in coordination chemistry. This makes this compound an excellent precursor for designing sophisticated ligands for metal complexes and organocatalysts.
Chelation Chemistry and Metal Complexation Studies
The nitrogen atoms of the pyridine ring and the 2-amino group can coordinate to a single metal center to form a stable five-membered chelate ring. This bidentate coordination is a foundational principle in the design of ligands for transition metal catalysis and the development of metal-based therapeutic agents. The coordination of pyridin-2-amine derivatives to palladium catalysts, for example, has been studied in the context of cross-coupling reactions. mdpi.com
The bromoethyl group on the this compound scaffold can be further modified to introduce additional donor atoms, transforming the initial bidentate ligand into a tridentate or higher-polydentate ligand. This allows for fine-tuning the electronic and steric properties of the resulting metal complex to optimize its catalytic activity or stability. Copper complexes derived from pyridine scaffolds have demonstrated notable activity as superoxide (B77818) scavengers. nih.gov
Table 2: Potential Metal Complexes and Applications
| Metal Ion | Ligand System | Potential Application | Supporting Principle |
| Palladium (Pd) | Bidentate (N,N) | Cross-coupling catalysis | Coordination of aminopyridine to Pd is known to influence catalytic cycles. mdpi.com |
| Copper (Cu) | Bidentate (N,N) | Bioinorganic chemistry, redox catalysis | Pyridine-based copper complexes show superoxide dismutase activity. nih.gov |
| Ruthenium (Ru) | Polydentate (derived) | Photoredox catalysis, anticancer agents | Ruthenium complexes with N-donor ligands are widely used in these fields. |
| Iron (Fe) | Polydentate (derived) | Biomimetic catalysis | Iron complexes with nitrogen ligands are studied as models for nitrogenase enzymes. rsc.org |
Development of Organocatalysts and Lewis Base Catalysts
The nitrogen atoms in this compound impart Lewis basic character to the molecule. rsc.org This property is fundamental to its potential application in the development of organocatalysts and Lewis base catalysts. Lewis bases can activate substrates through various mechanisms, and the rigid pyridine backbone can provide a well-defined stereochemical environment for asymmetric catalysis.
While simple pyridines can sometimes act as inhibitors in certain transition metal-catalyzed reactions by strongly binding to the metal center, the design of more complex pyridine-based structures can overcome this. nih.gov The development of catalysts where a Lewis basic site, such as the aminopyridine unit, works in concert with other functional groups is a key area of modern catalyst design. For instance, the Lewis basic nitrogen atoms are crucial anchor points in biomimetic iron-nitrogenase catalysts, highlighting their importance in complex catalytic systems. rsc.org
Building Block in Materials Science
In the field of materials science, "building blocks" are simple molecules that can be assembled into more complex, functional materials such as polymers, metal-organic frameworks (MOFs), or self-assembled monolayers. chemscene.comambeed.com this compound serves as such a building block due to its distinct functional handles.
The bromoethyl group provides a reactive site for covalent attachment. It can undergo polymerization reactions or be grafted onto surfaces and polymer backbones to introduce the specific properties of the aminopyridine moiety. The aminopyridine portion of the molecule is capable of forming specific and directional hydrogen bonds. In the solid state, related molecules like 3-bromo-pyridin-2-amine are known to form dimers and layered structures through a combination of N-H···N hydrogen bonds and halogen bonding. nih.gov This capacity for self-assembly can be exploited to create supramolecular polymers or ordered thin films with unique electronic or optical properties.
Polymer Chemistry: Monomer or Cross-linking Agent
The unique bifunctional nature of this compound, which contains a reactive bromoethyl group and a nucleophilic amino group on a pyridine scaffold, suggests its potential utility in polymer chemistry. While direct experimental studies on its use as a monomer or cross-linking agent are not extensively documented, its structural features allow for informed speculation on its plausible roles in polymerization processes.
The bromoethyl group can serve as a potential initiating site for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP) or other controlled radical polymerization techniques. This would allow for the synthesis of polymers with a terminal pyridine-2-amine moiety.
More significantly, this compound could be transformed into a functional monomer for creating polymers with pendant pyridine groups. For instance, the bromoethyl group can undergo nucleophilic substitution reactions to introduce a polymerizable group, such as a vinyl or acryloyl moiety. The resulting monomer could then be polymerized to yield polymers incorporating the 2-aminopyridine unit. Such polymers could exhibit interesting properties, including metal coordination, pH-responsiveness, and the ability to form hydrogen bonds, making them suitable for applications in materials science and biomedicine.
Poly(2-oxazoline)s (PAOx) represent a class of polymers with tunable properties that are of growing interest in the biomedical field. nih.govsigmaaldrich.com The properties of PAOx can be readily modified by altering the side-chain of the 2-oxazoline monomer. sigmaaldrich.comcore.ac.uk In this context, a derivative of this compound could be envisioned as a novel monomer for the synthesis of functional PAOx. The resulting polymers would feature pyridine side-chains, which could impart specific catalytic or biological activities.
| Polymerization Role | Proposed Mechanism | Potential Polymer Type |
| Initiator | The bromoethyl group initiates polymerization. | Polymers with a terminal pyridine-2-amine group. |
| Functional Monomer | Derivatization of the bromoethyl group to a polymerizable moiety. | Polymers with pendant 2-aminopyridine units. |
| Cross-linking Agent | The bromoethyl and amino groups react with polymer chains. | Cross-linked polymer networks. |
Supramolecular Chemistry: Building Blocks for Self-Assembly
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The structure of this compound makes it an interesting candidate as a building block for self-assembly.
The 2-aminopyridine moiety is a well-known motif for forming stable, self-complementary hydrogen-bonded dimers. The amino group and the adjacent ring nitrogen can participate in a donor-acceptor-acceptor-donor (DAAD) hydrogen bonding pattern, leading to the formation of predictable and robust supramolecular structures.
Furthermore, the pyridine ring itself can engage in π-π stacking interactions, which can contribute to the stability and organization of the resulting supramolecular assemblies. The combination of hydrogen bonding and π-π stacking can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The bromoethyl group can be further functionalized to introduce other recognition sites or to link the supramolecular assembly to other components. The self-assembly of molecules through such non-covalent interactions can lead to remarkable supramolecular architectures with a variety of applications. acs.org
| Interaction Type | Participating Groups | Resulting Supramolecular Structure |
| Hydrogen Bonding | Amino group and pyridine ring nitrogen. | Dimers, chains, or networks. |
| π-π Stacking | Pyridine rings. | Stacked columnar structures. |
| Halogen Bonding | Bromine atom. | Directional intermolecular interactions. |
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds into potent and selective drugs. The chemical scaffold of this compound provides a versatile platform for the synthesis of compound libraries for SAR studies, particularly in the context of kinase inhibitors and other biologically active molecules.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The pyridine ring is a common core structure in many kinase inhibitors. nih.govnih.govnih.gov The 2-aminopyridine motif can act as a hinge-binding element, a key interaction for many kinase inhibitors.
The 1-bromoethyl group in this compound is a particularly useful functional handle for diversification. It can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the pyridine core to identify substituents that enhance binding affinity and selectivity for a target kinase.
For instance, the synthesis of a library of derivatives with different side chains at the ethyl position could help to probe the binding pocket of a target enzyme and optimize interactions. Additionally, the amino group and the pyridine ring itself can be further modified to fine-tune the electronic and steric properties of the molecule. The insights gained from such SAR studies can guide the design of more potent and specific therapeutic agents. nih.govnih.gov
| Position of Derivatization | Functional Group | Potential for SAR Exploration |
| 1-Bromoethyl group | Substitution with various nucleophiles (amines, alcohols, thiols). | Probing the binding pocket for optimal interactions. |
| Amino group | Acylation, alkylation, or formation of ureas/thioureas. | Modulating hydrogen bonding and electronic properties. |
| Pyridine ring | Further substitution on the ring. | Fine-tuning steric and electronic properties. |
Emerging Research Directions and Future Outlook
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For pyridine (B92270) derivatives like 3-(1-Bromoethyl)pyridin-2-amine, traditional synthesis methods often involve harsh reagents and solvents. rasayanjournal.co.inijcrcps.com The future of its synthesis lies in adopting greener alternatives.
Key sustainable approaches include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and increase yields for the synthesis of pyridine derivatives. rasayanjournal.co.innih.gov
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign options, such as water or ethanol-water mixtures, is a key focus. ijcrcps.comacs.org Research has shown that using an ethanol-water mixture at room temperature can lead to high yields in the synthesis of related pyridine-derived Schiff bases. ijcrcps.com
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and by-products. rasayanjournal.co.in
Mechanochemistry: Techniques like ball milling offer a solvent-free approach to chemical synthesis, reducing the environmental impact of the process. rasayanjournal.co.in
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. rasayanjournal.co.innih.gov |
| Greener Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. ijcrcps.comacs.org |
| Catalysis | Milder reaction conditions, increased selectivity, lower energy use. rasayanjournal.co.in |
| Mechanochemistry (e.g., ball milling) | Solvent-free, reduced waste, energy efficient. rasayanjournal.co.in |
Flow Chemistry and Continuous Processing for Production
Flow chemistry, utilizing microreactors, presents a paradigm shift from traditional batch processing. This technology offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. For the production of this compound and other pyridine derivatives, flow chemistry provides several advantages. researchgate.netmdpi.com
The benefits of continuous processing include:
Precise Temperature Control: The large surface-area-to-volume ratio in microreactors allows for efficient heat transfer and precise temperature management, which is crucial for controlling exothermic reactions and preventing the formation of by-products. researchgate.netmdpi.com
Enhanced Safety: The small reaction volumes inherent in flow chemistry minimize the risks associated with handling potentially hazardous intermediates or exothermic reactions. bme.hu
Improved Yield and Purity: Continuous processing can lead to higher yields and purer products due to better control over reaction time, temperature, and mixing. researchgate.netorganic-chemistry.org
Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, simply by running the system for longer or by using multiple reactors in parallel. mdpi.com
Studies on the synthesis of disubstituted pyridines using flow microreactors have demonstrated the ability to perform reactions at higher temperatures than in batch processes without decomposition, leading to higher yields. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. chemai.ioresearchgate.net For a target molecule like this compound, AI can analyze vast datasets of chemical reactions to predict the most efficient and highest-yielding synthetic pathways. rsc.orgmedium.com
Applications of AI and ML in this context include:
Reaction Yield Prediction: ML models can be trained on experimental data to predict the yield of a reaction under various conditions, optimizing the synthesis process. chemai.ioarxiv.org
Retrosynthesis Planning: AI tools can propose synthetic routes to a target molecule by working backward from the final product, identifying readily available starting materials. researchgate.net
Discovery of Novel Reactions: By analyzing existing chemical literature and reaction data, AI can help identify new and potentially more efficient chemical transformations. rsc.org
The integration of AI with automated synthesis platforms, such as those using flow chemistry, can create a closed-loop system for the rapid discovery and optimization of synthetic routes. mdpi.com
Exploration of Novel Reactivity under Non-Traditional Conditions
Moving beyond traditional thermal reactions, researchers are exploring novel activation methods like electrochemistry and photochemistry to access new reactivity patterns for pyridine derivatives. unibo.itnih.govresearchgate.net
Photochemistry: The use of light to initiate chemical reactions can provide access to unique reactive intermediates. For instance, photochemical methods can generate pyridinyl radicals, which can then be used to form new carbon-carbon bonds with high regioselectivity. unibo.itnih.govresearchgate.netacs.org This approach offers a powerful tool for the functionalization of the pyridine ring under mild conditions. confex.com
Electrochemistry: Electrochemical synthesis provides a green and efficient alternative to traditional methods that often rely on chemical oxidants or reductants. researchgate.netacs.org By using electrons as a "traceless" reagent, electrochemical methods can be used for bromination and other functionalization reactions of heterocyclic compounds, including the synthesis of bromo-functionalized indoles and imidazopyridines. researchgate.netmdpi.comrsc.org
These non-traditional methods can lead to the discovery of new transformations and provide access to novel derivatives of this compound that are difficult to obtain through conventional means.
Application in New Chemical Space Generation for Compound Libraries
The compound this compound is a valuable scaffold for generating libraries of diverse chemical compounds for drug discovery and materials science. smolecule.comnih.gov Its functional groups—the reactive bromoethyl group and the amino group on the pyridine ring—allow for a wide range of chemical modifications.
The generation of new chemical space involves:
Combinatorial Chemistry: By reacting this compound with a variety of reagents, a large library of related compounds can be synthesized. The bromine atom can be substituted by various nucleophiles, and the amino group can be acylated or alkylated. smolecule.com
Generative AI Models: AI can be used to design new molecules with desired properties by exploring a vast virtual chemical space. arxiv.orgarxiv.org These models can then suggest synthetic routes to these novel compounds, potentially starting from building blocks like this compound.
Fragment-Based Drug Discovery: The pyridin-2-amine moiety is a common fragment in biologically active molecules. By using this compound as a starting point, new drug candidates can be designed and synthesized.
The ability to efficiently synthesize diverse libraries of compounds based on the this compound scaffold is crucial for identifying new leads in drug discovery and developing novel materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
